3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline The exposure of workers to 3-chloro-4-fluoroaniline (CFA) was monitored by an HPLC method.
Gefitinib Impurity V is an organic Fluorinated building block used for the synthesis of pharmaceutical and biologically active compounds. It has antiinflammatory activity.
Brand Name: Vulcanchem
CAS No.: 367-21-5
VCID: VC21340066
InChI: InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
SMILES: C1=CC(=C(C=C1N)Cl)F
Molecular Formula: C6H5ClFN
Molecular Weight: 145.56 g/mol

3-Chloro-4-fluoroaniline

CAS No.: 367-21-5

Cat. No.: VC21340066

Molecular Formula: C6H5ClFN

Molecular Weight: 145.56 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Chloro-4-fluoroaniline - 367-21-5

CAS No. 367-21-5
Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
IUPAC Name 3-chloro-4-fluoroaniline
Standard InChI InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
Standard InChI Key YSEMCVGMNUUNRK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)Cl)F
Canonical SMILES C1=CC(=C(C=C1N)Cl)F
Appearance White to Light Brown Crystals
Boiling Point 227.5 °C
Melting Point 42-44°C

Physical and Chemical Properties

3-Chloro-4-fluoroaniline possesses distinctive physical and chemical characteristics that determine its behavior in chemical reactions and influence its handling requirements. The compound typically appears as a crystalline solid with color ranging from beige to brown, though it can also present as a dark purple to black solid depending on purity and conditions .

Physical Properties

The physical properties of 3-Chloro-4-fluoroaniline are summarized in the following table:

PropertyValue
Physical stateCrystalline Solid
ColorBeige to brown
Melting point42-44 °C (lit.)
Boiling point227-228 °C (lit.)
Density1.226 g/cm³
Bulk density1000 kg/m³
Refractive index1.54-1.542
Flash point>230 °F
Vapor pressure0.01 hPa (20 °C)
Water Solubility10 g/L (20 °C)

Source: Chemical properties data

Chemical Stability and Reactivity

3-Chloro-4-fluoroaniline demonstrates specific stability characteristics that affect its storage and handling. The compound is stable under standard conditions but shows incompatibilities with several chemical groups. It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates . The compound may also exhibit air sensitivity, requiring appropriate storage conditions to maintain stability.

Recommended storage conditions include maintaining temperatures below +30°C and ensuring proper containment to prevent exposure to incompatible materials . The pH of the compound in aqueous solution (10g/L) is approximately neutral at pH 7 , which contributes to its handling characteristics in various applications.

Synthesis Methods

Several methods exist for synthesizing 3-Chloro-4-fluoroaniline, each with specific advantages and limitations. The choice of synthetic route often depends on available starting materials, scale requirements, and desired purity.

Reduction of Nitro Compounds

One of the most common preparation methods involves the reduction of 3-Chloro-4-fluoronitrobenzene. This approach typically employs catalytic hydrogenation using hydrogen gas and palladium on carbon (Pd-C) catalyst . The reaction proceeds at normal temperature and offers several advantages including fewer byproducts and stable product characteristics . The ability to recycle both solvent and catalyst makes this method environmentally favorable compared to traditional reduction techniques.

Industrial Synthesis Routes

Industrial production of 3-Chloro-4-fluoroaniline frequently utilizes a three-step process starting from 3,4-dichloronitrobenzene:

  • Fluorine displacement reaction (replacing one chlorine atom with fluorine)

  • Hydrogenation reduction (converting the nitro group to an amine)

  • Salt formation (typically conversion to hydrochloride for improved stability)

This method is particularly valuable for producing the hydrochloride salt form, which offers enhanced stability during storage compared to the free base form .

Alternative Synthetic Approaches

Several alternative routes for synthesizing 3-Chloro-4-fluoroaniline have been described in the literature:

  • From orthodichlorobenzene: Through nitration, fluorine displacement, and reduction

  • From parachloronitrobenzene: Via superchlorination, fluorine displacement, and reduction

  • From fluorobenzene: Through nitration, chlorination, and reduction

Each approach presents different challenges regarding reaction conditions, yield, and economic viability. The route starting from fluorobenzene, while technically feasible, tends to be less economically attractive due to the higher cost of the starting material .

Crystal Structure Characteristics

The crystal structure of derivatives such as 3-Chloro-4-fluoroanilinium picrate has been extensively studied. These crystallographic investigations provide valuable insights into molecular geometry and packing arrangements that influence physical properties and behavior in various applications.

Crystal Data for Salt Forms

The crystallographic data for 3-Chloro-4-fluoroanilinium picrate includes:

ParameterValue
Molecular formulaC₆H₆ClF⁺·C₆H₂N₃O₇⁻
Molecular weight374.67 r
Crystal systemTriclinic, P1
Unit cell dimensionsa = 4.4054(2) Å, b = 11.9881(5) Å, c = 13.7010(5) Å
Cell anglesα = 90.057(1)°, β = 91.803(1)°, γ = 97.743(1)°
Volume716.62(5) ų
Z value2
Density1.736 Mg m⁻³
Melting point438 K

Source: Crystallographic analysis

This detailed crystallographic characterization contributes significantly to understanding intermolecular interactions and structural arrangements that influence the compound's physical properties and reactivity patterns.

Applications in Chemical Synthesis

3-Chloro-4-fluoroaniline serves as a versatile building block in various chemical synthesis applications, particularly in pharmaceutical development and manufacturing.

Pharmaceutical Synthesis

The compound plays a crucial role in pharmaceutical synthesis pathways, serving as a key intermediate in the development of several important medications:

  • Used in the synthesis of pharmaceutical and biologically active compounds including novel 6-Fluorobenzothiazole-substituted pyrazole analogues that demonstrate anti-inflammatory activity

  • Functions as an important starting material in the synthesis of the anticancer medication Gefitinib

  • Serves as a critical intermediate in the production of antibacterial drugs, including Norfloxacin and other fluoroquinolones

Fluoroquinolone Synthesis

One well-documented application involves the synthesis of fluoroquinolone derivatives through a multi-step process:

  • Treatment of 3-chloro-4-fluoroaniline with diethylethoxymethylenemalonate at approximately 145°C for 1 hour

  • Subsequent treatment with diphenyl ether at 250°C to achieve cyclization

  • Formation of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoloine-3-carboxylate

This synthetic pathway demonstrates the compound's utility in creating complex heterocyclic structures with important biological activities.

Agricultural Chemical Applications

Beyond pharmaceutical applications, 3-Chloro-4-fluoroaniline serves as an intermediate in the synthesis of:

  • Fluoro-containing pesticides

  • Herbicides with selective activity

  • Plant growth regulators

  • Agricultural sterilants

These applications highlight the compound's versatility as a building block in the development of chemicals with specific biological targets and activities.

Industrial Production and Market Dynamics

The industrial production of 3-Chloro-4-fluoroaniline represents an important sector within specialty chemical manufacturing, with significant market demand driving ongoing development of improved synthesis methods.

Market Demand

Market analysis indicates substantial demand for 3-Chloro-4-fluoroaniline, particularly in pharmaceutical applications:

  • Estimated domestic throughput is approximately 1000 tons annually

  • Actual production output is significantly lower at only hundreds of tons

  • Quality products, particularly pharmaceutical grade materials, frequently experience supply shortages

  • International markets report high demand and limited supply availability

These market conditions have driven interest in developing more efficient and environmentally sustainable production methods.

Production Challenges

Several challenges affect the industrial production of 3-Chloro-4-fluoroaniline:

  • Traditional reduction methods using iron powder generate significant waste streams requiring extensive treatment

  • The free base form of the compound demonstrates limited stability during extended storage

  • Some synthesis routes require hazardous reagents that present handling and safety concerns

  • Production of high-purity pharmaceutical grade material presents technical challenges

Addressing these challenges has led to innovation in synthesis approaches, particularly the development of catalytic hydrogenation methods that offer improved environmental profiles and product quality.

Experimental Procedures

Laboratory preparation of 3-Chloro-4-fluoroaniline and its derivatives follows several well-established protocols, including preparation of salt forms for analytical and structural studies.

Preparation of 3-Chloro-4-fluoroanilinium Picrate

The preparation of crystalline 3-Chloro-4-fluoroanilinium picrate for structural analysis typically involves:

  • Dissolving 3-Chloro-4-fluoroaniline (1.45 g, 0.01 mol) in water (60 mL)

  • Separately dissolving picric acid (2.29 g, 0.01 mol) in water (60 mL)

  • Mixing the solutions and adding HCl (5 M, 2 mL) under stirring

  • Filtering and drying the precipitated product

  • Recrystallization from ethanol by slow evaporation at room temperature

This procedure yields yellow crystals suitable for X-ray crystallographic analysis, providing valuable structural information about the compound.

Refinement Methods

The structural refinement of 3-Chloro-4-fluoroanilinium picrate crystals employs specific computational approaches:

  • Carbon-bound hydrogen atoms are placed in calculated positions (C–H 0.95 Å) and included in the refinement using the riding model approximation

  • Nitrogen-bound hydrogen atoms are located using difference Fourier maps and refined freely

These refinement techniques ensure accurate structural determination, contributing to comprehensive characterization of the compound's properties.

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